N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine
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Overview
Description
N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine is a heterocyclic aromatic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and drug development. This compound features a pyrimidine ring substituted with a nitro group at the 5-position, a phenyl group at the N-position, and a methyl group at the N-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of a pyrimidine derivative followed by amination and methylation steps. The reaction conditions often involve the use of strong acids for nitration, such as nitric acid, and bases for amination, such as sodium hydroxide. The final methylation step can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N-methyl-N-phenylpyrimidine-4,6-diamine.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine has shown promise in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated as a potential drug candidate for targeting specific biological pathways, including those involved in cancer and infectious diseases.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The phenyl and pyrimidine moieties can interact with hydrophobic pockets in proteins, affecting their function and activity. These interactions can modulate various signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine can be compared with other similar compounds, such as:
N-methyl-5-nitro-N-phenylpyrimidine-2,4-diamine: Differing in the position of the amino groups, which can affect its reactivity and biological activity.
N-methyl-5-nitro-N-phenylpyrimidine-4,6-diol: Featuring hydroxyl groups instead of amino groups, leading to different chemical and biological properties.
N-methyl-5-nitro-N-phenylpyrimidine-4,6-dithiol: Containing sulfur atoms, which can impart unique electronic and redox properties.
Properties
IUPAC Name |
4-N-methyl-5-nitro-4-N-phenylpyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-15(8-5-3-2-4-6-8)11-9(16(17)18)10(12)13-7-14-11/h2-7H,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQASVLPAXWGNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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